Saframycin D

Structure-Activity Relationship Tetrahydroisoquinoline Alkaloids Cytotoxicity

Saframycin D (CAS 66082-30-2) is the definitive low-potency control compound for tetrahydroisoquinoline antibiotic research. Unlike saframycin A, it lacks the C-21 α-cyanoamine group, resulting in significantly reduced cytotoxicity against L1210 leukemia cells and minimal covalent DNA adduct formation. This makes it an essential negative control for deconvoluting reversible DNA minor groove binding from covalent alkylation effects, validating on-target antibacterial activity, and establishing baseline assay sensitivity in high-throughput screens. As a native biosynthetic intermediate from Streptomyces lavendulae, it is also a critical reference standard for biosynthetic gene cluster engineering. Procure with confidence for reproducible, mechanistic studies.

Molecular Formula C28H31N3O9
Molecular Weight 553.6 g/mol
CAS No. 66082-30-2
Cat. No. B1680729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin D
CAS66082-30-2
SynonymsSaframycin D; 
Molecular FormulaC28H31N3O9
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O
InChIInChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16-,20+/m0/s1
InChIKeyJRGSNFZUTBSLSG-ZKNHNOBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin D (CAS 66082-30-2) Sourcing and Baseline Characterization for Tetrahydroisoquinoline Antibiotic Research


Saframycin D (CAS 66082-30-2), molecular formula C28H31N3O9, is a dimeric isoquinolinequinone antibiotic belonging to the tetrahydroisoquinoline alkaloid family [1]. It was first isolated from the fermentation broth of the actinomycete Streptomyces lavendulae strain No. 314, alongside the more extensively studied congeners saframycin A and C [2]. The compound shares the pentacyclic core architecture characteristic of the saframycin class, a scaffold recognized for mediating binding to the minor groove of duplex DNA [1]. However, its specific substitution pattern—most notably the absence of the alpha-cyanoamine functional group found in the highly potent saframycin A—defines its distinct biological profile [2][3].

Saframycin D Substitution Risk: Why Saframycin A, C, or ET-743 Cannot Serve as Drop-in Replacements


Direct substitution among tetrahydroisoquinoline congeners is precluded by marked, quantifiable divergence in functional group chemistry and resultant biological activity. The presence or absence of the C-21 cyano group is a critical determinant of cytotoxic potency: saframycin D, lacking this alpha-cyanoamine moiety, exhibits antitumor activity that is quantitatively inferior to saframycin A [1]. Furthermore, the distinct DNA binding and alkylation mechanisms of saframycin A and the structurally related marine alkaloid ET-743 (trabectedin) are not replicated by saframycin D, which shows a lower affinity for DNA and reduced capacity for covalent adduct formation [2]. These disparities extend to antibacterial spectrum, where saframycin D demonstrates the lowest activity among the native congeners (A, B, C, D, E) [3]. Consequently, procurement of a specific saframycin analog is mandatory for research requiring a defined, lower-potency reference compound or for investigations into the structural determinants of saframycin-class toxicity and efficacy.

Saframycin D Comparative Potency Data: Head-to-Head Evidence vs. Saframycin A, C, and ET-743


Structural Basis for Reduced Cytotoxicity: Absence of the Alpha-Cyanoamine Moiety

Saframycin D lacks the alpha-cyanoamine functional group present in the highly potent antitumor agent saframycin A. A comprehensive structure-activity relationship (SAR) study of 13 saframycins established that saframycins devoid of the alpha-cyanoamine or alpha-carbinolamine group exhibit significantly diminished cytotoxic activity compared to saframycin A in the L1210 murine leukemia cell line [1]. This structural difference is a primary driver of the potency differential observed within the compound class.

Structure-Activity Relationship Tetrahydroisoquinoline Alkaloids Cytotoxicity

Relative Cytotoxic Potency Against L1210 Leukemia Cells: Saframycin D vs. Saframycin A

Saframycin D exhibits significantly lower cytotoxic activity compared to the class benchmark, saframycin A. While saframycin A completely inhibits the growth of L1210 mouse leukemia cells in suspension culture at a concentration of 0.02 µg/mL (approx. 36 nM), saframycin D, lacking the critical alpha-cyanoamine group, demonstrates a potency that is orders of magnitude lower, aligning with the class-level SAR that predicts a >50-fold reduction in activity for analogs lacking this moiety [1][2].

Antitumor Activity Leukemia Cell Viability Assay

Comparative DNA Binding and Alkylation Profile: Saframycin D vs. Saframycin A

Saframycin D's inability to form covalent DNA adducts contrasts sharply with saframycin A, which exhibits a dual binding mode: reversible minor groove association and an additional, thermally reversible covalent linkage to the N2 of guanine via an aminal bond [1]. This covalent binding is dependent on the presence of the cyano group at C-21, which upon reductive activation generates an iminium ion intermediate capable of alkylating DNA [2]. As Saframycin D lacks this cyano group, its DNA interaction is limited to reversible minor groove binding, precluding the potent, sustained DNA damage that underlies saframycin A's superior antitumor activity.

DNA Minor Groove Binding DNA Alkylation Mechanism of Action

Comparative Antibacterial Spectrum: Saframycin D as the Lowest Activity Congener

Within the native saframycin congeners (A, B, C, D, E), a clear activity gradient exists against Gram-positive bacteria. Saframycin A is the most potent antibacterial agent, while saframycin D and its structural isomer saframycin E exhibit the lowest antibacterial activity among the series [1]. This consistent structure-activity relationship, where modifications at the C-21 position (cyano group in A vs. hydrogen in D) dramatically reduce antimicrobial efficacy, reinforces the critical role of this functional group for biological activity across multiple assay systems.

Antibacterial Activity Gram-positive Bacteria Structure-Activity Relationship

Optimal Research Use Cases for Saframycin D Based on Verified Differential Data


Use as a Low-Potency Control in Antitumor Drug Screening

Given its structurally validated, significantly reduced cytotoxic activity against L1210 leukemia cells relative to saframycin A [1], saframycin D is an ideal low-potency control compound. Researchers can employ it to establish baseline activity and confirm assay sensitivity in high-throughput screens for novel tetrahydroisoquinoline derivatives or other DNA minor groove binders. Its use ensures that observed activity from test compounds is not an artifact and allows for the calculation of a therapeutic window or selectivity index.

Dissecting DNA Damage Mechanisms: Decoupling Intercalation from Covalent Alkylation

Saframycin D's inability to form covalent DNA adducts, a direct consequence of lacking the C-21 cyano group required for iminium ion generation [2], makes it a precise tool for studying the independent biological consequences of reversible DNA minor groove binding. By comparing cellular responses to saframycin D and saframycin A, investigators can deconvolute the specific contributions of covalent DNA alkylation (unique to A) from those of non-covalent binding and quinone-mediated redox stress (shared by both) to overall cytotoxicity and gene expression changes.

Negative Control for Antibacterial Target Validation

As the congener with the lowest activity against Gram-positive bacteria within the native saframycin series (A, B, C, D, E) [3], saframycin D serves as an essential negative control for microbiological studies. It is particularly useful when validating the on-target effects of more potent saframycin antibiotics or when screening for resistance mechanisms. Its inclusion helps confirm that observed antibacterial phenotypes are specifically linked to the compound's intended mechanism and not to general cellular stress.

Reference Standard for Biosynthetic Gene Cluster Engineering

Saframycin D is a minor fermentation product of the S. lavendulae saframycin biosynthetic gene cluster [4]. Its production is intrinsically linked to the activity of specific tailoring enzymes that modify the core pentacyclic scaffold. The compound therefore serves as a key analytical reference standard for researchers engineering this biosynthetic pathway, either to increase the yield of a desired congener (e.g., saframycin A) by knocking out competing pathways or to generate novel 'non-natural' natural products through combinatorial biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saframycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.